C-178 was developed as a derivative of nitrofuran compounds, which are known for their biological activity. The compound's systematic name is based on its molecular formula, which is . It falls within the broader classification of organic compounds, specifically those that exhibit covalent binding properties, making it a significant subject of study in medicinal chemistry and pharmacology .
The synthesis of C-178 involves several key steps, often starting from commercially available precursors. The process typically includes:
The detailed synthetic pathway may involve reactions such as nucleophilic substitutions and cycloadditions, which are standard in organic synthesis .
C-178 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's structure can be represented as follows:
The structural analysis reveals that C-178 contains several nitrogen atoms, indicative of its derivation from nitrofuran compounds, alongside a significant number of carbon and oxygen atoms which are essential for its interaction with biological targets .
C-178 primarily undergoes reactions that involve covalent modification of target proteins. The most notable reaction is its binding to cysteine residues on STING, specifically at Cys91. This binding inhibits the palmitoylation process that is crucial for STING's function in immune signaling pathways.
The mechanism can be summarized as follows:
Such reactions are critical in understanding how small molecules can modulate protein functions within cellular pathways .
The mechanism by which C-178 exerts its effects involves several steps:
Studies have demonstrated that C-178 effectively reduces inflammatory cytokine production in cell models, highlighting its potential as a therapeutic agent in conditions where STING activation contributes to pathology .
C-178 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's usability in laboratory settings and potential therapeutic applications .
C-178 has significant potential applications in various scientific fields:
The stimulator of interferon genes (STING) pathway represents a cornerstone of mammalian innate immunity, functioning as a critical cytosolic sensor for double-stranded DNA (dsDNA) derived from pathogenic invaders or endogenous cellular damage. Activation of this pathway triggers robust type I interferon (IFN) responses and inflammatory cytokine production, positioning it as a pivotal axis in infection defense, autoimmune pathologies, and cancer immunosurveillance [1] [10]. The discovery of STING (also termed MPYS, MITA, ERIS, or TMEM173) emerged from four independent research groups in 2008, converging on its identity as an endoplasmic reticulum (ER)-resident adaptor protein essential for mounting IFN responses against DNA viruses and transfected dsDNA [10]. Subsequent identification of its canonical activator, 2'3'-cyclic GMP-AMP (cGAMP), synthesized by the enzyme cyclic GMP-AMP synthase (cGAS), cemented the cGAS-STING axis as the primary cytosolic DNA-sensing machinery [1] [5].
Structurally, STING activation involves intricate molecular rearrangements. Upon binding cGAMP, STING undergoes a 180° rotation of its ligand-binding domain (LBD), facilitating oligomerization via disulfide bridges and palmitoylation at cysteine residues C88 and C91. This conformational change enables STING translocation from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus, where it recruits TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylation of IRF3 drives its nuclear translocation and initiation of type I IFN transcription [1] [10]. Beyond interferon induction, recent research delineates STING’s involvement in autophagy, cell death, metabolic reprogramming, and endoplasmic reticulum stress, highlighting its multifaceted biological roles [10]. Dysregulated STING signaling is now implicated in a spectrum of autoinflammatory, autoimmune, and degenerative conditions, spurring intensive efforts to develop targeted therapeutics [1] [8].
STING exists as a dimer in its apo state, with each monomer containing an N-terminal transmembrane domain, a central connector region, and a cytosolic C-terminal ligand-binding domain (LBD). The LBD harbors a pocket that selectively accommodates cyclic dinucleotides like cGAMP. Binding induces dramatic structural reorganization: the LBD untwists and rotates inward, forming an ordered β-sheet "lid" that stabilizes the active conformation. This transition facilitates side-by-side oligomerization of STING dimers, creating a scaffold for TBK1 recruitment [1] [10]. Post-translational modifications are critical for sustained activation. Palmitoylation at residues Cys88 and Cys91 within the transmembrane domain stabilizes STING oligomers and promotes its exit from the ER via COPII vesicles. Concurrently, phosphorylation at Ser366 within the C-terminal tail creates a pLxIS motif, enabling IRF3 docking and phosphorylation by TBK1 [1].
STING trafficking is dynamically regulated. Retrograde transport from the Golgi back to the ER, mediated by the SURF4-COPI machinery, serves as a brake on signaling. Ultimately, activated STING undergoes lysosomal degradation, terminating the response [1].
Aberrant STING activation underlies numerous inflammatory pathologies through two primary mechanisms: sustained interferon production and NF-κB-driven inflammation:
Rheumatoid Arthritis (RA): Fibroblast-like synoviocytes (FLSs) from RA patients exhibit cytosolic accumulation of self-DNA, potentially from genomic instability or mitochondrial damage. This DNA activates cGAS-STING signaling, driving type I IFN production and enhancing FLS migration and invasiveness—key processes in synovial hyperplasia and joint destruction. The pathway intersects with the MST1-FOXO1 axis, further amplifying pathogenic phenotypes [3].
Osteoarthritis (OA): Mechanical stress and calcium pyrophosphate crystal deposition in OA joints promote mitochondrial dysfunction and mitochondrial DNA (mtDNA) release into the cytosol. cGAS senses mtDNA, triggering STING-dependent production of IL-1β, IL-6, and matrix metalloproteinases (MMPs), which accelerate cartilage degradation [3].
Cutaneous Disorders: In psoriasis, keratinocyte damage releases self-DNA that activates cGAS-STING, fueling NF-κB-driven inflammation and epidermal hyperplasia. Similarly, dysregulation in dermatomyositis contributes to myofiber atrophy via chronic IFN stimulation [8].
Cerebral Ischemia-Reperfusion Injury (CIRI): Ischemic stroke induces neuronal DNA damage and mtDNA leakage. cGAS-STING activation exacerbates neuroinflammation by disrupting the blood-brain barrier (BBB), promoting microglial pro-inflammatory polarization, and inducing neuronal death via pyroptosis and ferroptosis [7].
Early efforts focused on STING agonists as vaccine adjuvants or anticancer agents. Synthetic cyclic dinucleotides (CDNs), mimicking bacterial c-di-GMP or endogenous cGAMP, demonstrated potent immunostimulatory effects but faced challenges including poor metabolic stability and limited cellular uptake [5] [10]. Non-nucleotide agonists like DMXAA showed efficacy in murine cancer models but failed in human trials due to species specificity—they selectively bind murine STING [10]. This highlighted the need for species-specific characterization in drug development.
Parallel research identified STING inhibitors to treat autoinflammatory conditions. High-throughput screening and structure-based design yielded compounds targeting distinct STING domains:
Table 1: Key STING-Targeted Compounds in Research
Compound | Type | Mechanism of Action | Species Specificity | Primary Research Use |
---|---|---|---|---|
cGAMP | Agonist | Endogenous STING ligand | Broad (Human/Mouse) | Immunology studies |
DMXAA | Agonist | Binds murine STING LBD | Mouse-specific | Preclinical cancer models |
H-151 | Antagonist | Competes with cGAMP in LBD | Human | Autoimmune disease models |
C-176 | Antagonist | Covalently binds Cys91, inhibits palmitoylation | Mouse | In vitro proof-of-concept |
C-178 | Antagonist | Covalently binds Cys91, inhibits palmitoylation | Mouse | In vitro & ex vivo validation |
Discovered through targeted covalent inhibitor screening, C-178 (chemical name: N-(Dibenzo[b,d]furan-3-yl)-5-nitrofuran-2-carboxamide) is a potent, selective antagonist of murine STING. Its mechanism involves:
Key research findings demonstrate its utility:
Table 2: Biochemical and Cellular Effects of C-178 in Preclinical Studies
Parameter | Experimental System | Concentration | Effect Observed | Source |
---|---|---|---|---|
TBK1 Phosphorylation | Mouse BMDMs + CMA | 1 µM, 1 hr | >90% inhibition | [2] [4] |
Ifnb1 mRNA Expression | Mouse BMDMs + dsDNA/CMA | 1 µM, 1 hr | Reduction to baseline levels | [2] |
Cell Migration | RA-FLSs + dsDNA | 1 µM, 24 hr | ~70% suppression | [3] |
Species Selectivity | Human PBMCs vs. Mouse BMDMs | 1–10 µM | Activity only in mouse cells | [2] [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7